molecular formula C25H32O3 B14785940 (13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol

(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol

Cat. No.: B14785940
M. Wt: 380.5 g/mol
InChI Key: CHZJRGNDJLJLAW-BNNJRXDXSA-N
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Preparation Methods

The preparation of Nilestriol involves using acetylide as a starting material. The synthetic route includes a ketal reaction with organic ketones, followed by the separation of the 17 beta-acetylide isomer. This isomer is then refined to obtain a 17 alpha-acetylide with relatively high purity . The industrial production methods are similar, focusing on achieving high purity and yield through controlled reaction conditions .

Chemical Reactions Analysis

Nilestriol undergoes various types of chemical reactions, including:

    Oxidation: Nilestriol can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Nilestriol into different reduced forms.

    Substitution: Nilestriol can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Nilestriol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Nilestriol is unique compared to other synthetic estrogens due to its long-acting and slowly-metabolized properties . Similar compounds include:

Nilestriol’s uniqueness lies in its enhanced potency and longer duration of action compared to these similar compounds .

Properties

Molecular Formula

C25H32O3

Molecular Weight

380.5 g/mol

IUPAC Name

(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20?,21?,22?,23?,24-,25-/m0/s1

InChI Key

CHZJRGNDJLJLAW-BNNJRXDXSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5

Canonical SMILES

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5

Origin of Product

United States

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